molecular formula C12H23NO4 B13748438 Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate CAS No. 3619-64-5

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate

Cat. No.: B13748438
CAS No.: 3619-64-5
M. Wt: 245.32 g/mol
InChI Key: DLRYTAOWFPFCRX-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate is an organic compound with the molecular formula C12H23NO4. This compound is characterized by its ester functional group and tertiary amine, making it a versatile molecule in various chemical reactions and applications. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate typically involves the esterification of 3-ethoxy-3-oxopropanoic acid with ethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted esters or amines

Scientific Research Applications

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow the compound to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]propanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3-[(3-ethoxy-3-oxopropyl)-isopropylamino]propanoate: Contains an isopropyl group instead of an ethyl group.

    Ethyl 3-[(3-ethoxy-3-oxopropyl)-phenylamino]propanoate: Features a phenyl group in place of the ethyl group.

These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

CAS No.

3619-64-5

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate

InChI

InChI=1S/C12H23NO4/c1-4-13(9-7-11(14)16-5-2)10-8-12(15)17-6-3/h4-10H2,1-3H3

InChI Key

DLRYTAOWFPFCRX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC(=O)OCC)CCC(=O)OCC

Origin of Product

United States

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